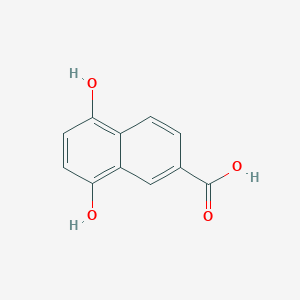

1,4-Dihydroxy-6-naphthoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8O4 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

5,8-dihydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H8O4/c12-9-3-4-10(13)8-5-6(11(14)15)1-2-7(8)9/h1-5,12-13H,(H,14,15) |

InChI Key |

HVZYIHBMRFYBRI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2C=C1C(=O)O)O)O |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1C(=O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 1,4 Dihydroxy 6 Naphthoic Acid

Classical and Retrosynthetic Approaches to 1,4-Dihydroxy-6-naphthoic Acid Synthesis

Traditional methods for synthesizing this compound often rely on fundamental organic reactions, including regioselective introduction of functional groups and the construction of the naphthalene (B1677914) core.

The synthesis of hydroxylated naphthoic acids typically involves the carefully controlled placement of hydroxyl and carboxyl groups onto a naphthalene scaffold. One established method is the Kolbe-Schmitt reaction, where a dihydroxynaphthalene is carboxylated under pressure with carbon dioxide. google.com For instance, reacting 1,4-dihydroxynaphthalene (B165239) with an alkali metal alcoholate to form its salt, followed by carboxylation with carbon dioxide gas, can yield 1,4-dihydroxy-2-naphthoic acid. google.com The regioselectivity of these reactions is highly dependent on factors such as pH, temperature, and the specific reagents used. For example, the direct nitration of 1-naphthoic acid to introduce a precursor for a hydroxyl group is challenged by the formation of isomers, with the 8-nitro and 5-nitro isomers being common products. Controlling the regioselectivity often requires multi-step procedures, such as starting with a pre-functionalized naphthalene derivative to direct subsequent substitutions.

Microbial transformation presents an alternative regioselective hydroxylation method. For example, the fungus Cunninghamella elegans can introduce hydroxyl groups at specific positions on a naphthalene ring through cytochrome P450-mediated oxidation.

Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental to constructing the naphthalene system. Palladium-catalyzed annulation of internal alkynes is a powerful method for creating highly substituted naphthalenes in a single step under relatively mild conditions. science.gov This process typically involves the arylpalladation of an alkyne, followed by an intramolecular Heck olefination and double bond isomerization. science.gov Another approach involves the ruthenium-catalyzed [2+2+2] benzannulation of phthalic acids with two alkyne molecules, which can produce multisubstituted 1-naphthoic acids. researchgate.net More recent developments have demonstrated the synthesis of polyheterohalogenated naphthalenes through the regioselective benzannulation of haloalkynes, offering a modular approach to complex naphthalene derivatives. nih.gov

A variety of other annulation strategies have been developed for the synthesis of substituted naphthalenes. These include:

The reaction of 1-bromo-2-vinylbenzene derivatives with alkynes catalyzed by palladium acetate (B1210297). thieme-connect.com

A cascade reaction of α-diazocarbonyl compounds with sulfoxonium ylides. thieme-connect.com

The reaction of aryl halides with 1,4-bis(trimethylsilyl)butadiyne and amines under cooperative copper and palladium catalysis. thieme-connect.com

Regioselective Hydroxylation and Carboxylation Strategies

Modern and Sustainable Synthetic Methodologies for this compound

Contemporary synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. This has led to the exploration of catalyst-mediated routes and advanced process technologies like flow chemistry for the synthesis of this compound and its analogs.

Catalyst-mediated synthesis offers significant advantages in terms of efficiency and selectivity. For example, a one-pot synthesis of substituted naphthoic acids has been reported using a mixed catalyst of anhydrous bismuth(III) nitrate (B79036) and concentrated sulfuric acid under solvent-free conditions. researchgate.net Lewis acid catalysts have also been employed for the direct carboxylation of naphthalene with carbon dioxide to produce 1-naphthoic acid, presenting a method with high atom economy. google.com

Green chemistry principles are increasingly being applied to the synthesis of naphthoic acid derivatives. Laccase-catalyzed reactions, which use molecular oxygen as a mild oxidant and produce water as the only byproduct, are a prime example. mdpi.comresearchgate.net These enzymatic reactions can be used for oxidative C-S bond formation to create sulfide (B99878) derivatives of 1,4-naphthoquinones under mild, aqueous conditions. researchgate.net The development of such biocatalytic methods represents a significant step towards more sustainable chemical production. mdpi.commdpi.com

Flow chemistry, or continuous synthesis, offers enhanced control over reaction parameters, improved safety, and potential for easier scale-up compared to traditional batch processes. rsc.orgnih.gov This technology has been successfully applied to the synthesis of various organic compounds, including derivatives of naphthoic acid. For example, a library of β-naphthols has been efficiently constructed using a continuous flow procedure based on a tandem Friedel–Crafts reaction of arylacetyl chlorides and alkynes, with reaction times as short as 160 seconds. rsc.org While direct application to this compound is not extensively documented, the synthesis of related ketones from 2-naphthoic acid has been demonstrated in a flow system, highlighting the potential of this technology for the synthesis of naphthoic acid derivatives. nih.govacs.org The use of continuous flow reactors is also noted in the industrial production of nitrated naphthoic acid derivatives to improve heat transfer and minimize byproducts.

Catalyst-Mediated and Green Chemistry Routes

Derivatization and Functionalization Strategies of this compound

The functional groups of this compound—the hydroxyl and carboxylic acid moieties—provide reactive sites for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Esterification of the carboxylic acid group is a common derivatization strategy. For example, phenyl 1,4-dihydroxy-2-naphthoate can be synthesized by the esterification of 1,4-dihydroxy-2-naphthoic acid. Another approach involves the synthesis of N-substituted amides from the corresponding acid. mdpi.com This can be achieved by converting the carboxylic acid to an acyl chloride, which then reacts with an amine. mdpi.com

The hydroxyl groups can also be modified. For instance, they can be alkylated or undergo oxidation to form quinones. The naphthalene ring itself is amenable to further functionalization. Electrophilic substitution reactions can introduce additional substituents onto the aromatic core. Moreover, the strategic placement of halogen atoms on the naphthalene ring through synthesis allows for subsequent functionalization via cross-coupling reactions. nih.govthieme-connect.com

In biological systems, 1,4-dihydroxy-2-naphthoic acid (a close isomer) is a precursor in the biosynthesis of menaquinone (Vitamin K2). nih.govnih.gov Enzymes such as 1,4-dihydroxy-2-naphthoate prenyltransferase catalyze the attachment of an isoprenoid side chain to the naphthoquinone headgroup, demonstrating a biological derivatization pathway. biorxiv.org

The following table summarizes key derivatization reactions of naphthoic acid derivatives:

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

| 1,4-Dihydroxy-2-naphthoic acid | Phenylating agent | Esterification | Phenyl 1,4-dihydroxy-2-naphthoate | |

| 3-Bromo-1,4-dimethoxy-2-naphthoic acid | Amine | Amidation | N-substituted 3-bromo-1,4-dimethoxy-2-naphthamide | mdpi.com |

| 1,4-Naphthohydroquinone | Thiol, Laccase | Oxidative C-S coupling | 1,4-Naphthoquinone-2,3-bis-sulfide | researchgate.net |

| 1,4-Dihydroxy-2-naphthoic acid | Isoprenyl pyrophosphate, Prenyltransferase | Prenylation | Prenylated naphthoquinone | biorxiv.org |

Esterification and Etherification Reactions

The carboxylic acid moiety of this compound readily undergoes esterification. Standard methods, such as reaction with an alcohol under acidic catalysis (e.g., using sulfuric acid), can be employed to produce the corresponding esters. researchgate.net For instance, the synthesis of methyl esters can be achieved using methanol (B129727) and a strong acid catalyst under reflux. researchgate.net More advanced methods involve the use of dehydrating agents to facilitate the reaction. The synthesis of phenyl esters, for example, can be accomplished by reacting the parent acid with phenol (B47542) under dehydrating conditions. Current time information in Bangalore, IN.

Etherification of the two hydroxyl groups is also a key transformation. These phenolic groups can be alkylated to form ethers. A common strategy involves protecting the hydroxyl groups, often through methylation, before carrying out other transformations on the molecule. mdpi.com For example, in the synthesis of derivatives of the isomeric 1,4-dihydroxy-2-naphthoic acid, the hydroxyl groups are converted to methoxy (B1213986) ethers before subsequent reactions like bromination and amidation. mdpi.com This protection strategy is crucial to prevent unwanted side reactions of the acidic and redox-active hydroxyl groups.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Alkyl Ester | researchgate.net |

| Esterification | Phenol, Dehydrating Conditions | Phenyl Ester | Current time information in Bangalore, IN. |

| Etherification | Alkylating Agent (e.g., Methyl Iodide), Base | Dialkoxy Derivative | mdpi.com |

Halogenation and Nitration Studies

The introduction of halogen and nitro groups onto the naphthalene ring can significantly alter the compound's chemical and biological properties. The directing effects of the existing hydroxyl and carboxyl substituents are critical in determining the position of electrophilic substitution.

Halogenation: Direct bromination of dihydroxynaphthalene systems has been documented. For example, 1,5-dihydroxynaphthalene (B47172) can be brominated to yield various bromo-derivatives. acs.org In a more controlled approach, using a protected precursor such as methyl 1,4-dimethoxy-2-naphthoate, bromination can be achieved selectively. A notable example is the bromination of the 2-naphthoic acid isomer with N-bromosuccinimide (NBS) to yield the 3-bromo derivative. mdpi.com This suggests that the C3 position of a 1,4-dihydroxy- or 1,4-dialkoxy-naphthoic acid is activated towards electrophilic attack.

Nitration: Nitration of dihydroxynaphthalene derivatives is highly dependent on reaction conditions and the substitution pattern of the starting material. Studies on 1,5-dihydroxynaphthalene show that nitration can lead to multiple products, including 2,6-dinitro- and 2,4,6,8-tetranitro-derivatives, highlighting the powerful activating effect of the hydroxyl groups. rsc.org However, direct nitration can sometimes be challenging; in some cases, it fails to introduce a nitro group onto the naphthalene system, instead leading to derivatives with nitro groups on other parts of the molecule if present. researchgate.net The synthesis of specific nitro-isomers may require indirect routes, such as the condensation of a pre-nitrated precursor like 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) with other reagents. researchgate.net

Amidation and Peptide Coupling Analogues

The carboxylic acid functional group allows for the formation of amides through reaction with primary or secondary amines. This transformation is fundamental for creating peptide coupling analogues or for linking the naphthoic acid core to other molecules. A common method involves converting the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine. mdpi.comgoogle.com This two-step procedure was used to synthesize a variety of N-substituted amides from a 3-bromo-1,4-dimethoxy-2-naphthoic acid intermediate. mdpi.com Direct coupling of a naphthoic acid with an amine using standard peptide coupling reagents is also a viable and widely used strategy. nih.govresearchgate.net Research on 3,5-dihydroxy-2-naphthoic acid, a close analogue, demonstrates its successful coupling with 3-phenylpropylamine (B116678) to form the corresponding naphthamide. nih.gov Furthermore, biocatalytic methods using amide bond synthetases are emerging as sustainable alternatives for amide formation. acs.org

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| 1. Activation | Conversion of carboxylic acid to a reactive intermediate. | Thionyl chloride (SOCl₂) or Oxalyl chloride for acyl chloride formation. | mdpi.com |

| 2. Coupling | Reaction of the activated intermediate with an amine. | Primary or secondary amine (R-NH₂ or R₂NH). | mdpi.com |

| Alternative One-Pot Method | |||

| 1. Direct Coupling | Direct formation of the amide bond from the carboxylic acid and amine. | Peptide coupling agents (e.g., HBTU, HATU) and a base. | nih.govresearchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming new carbon-carbon bonds. wikipedia.orglibretexts.org These reactions typically involve the coupling of an organohalide or triflate with a coupling partner like an organoboron compound (Suzuki) or an alkene (Heck). wikipedia.orglibretexts.orgyonedalabs.com

To utilize these methods, a halogenated derivative of this compound is required as a substrate. As discussed in section 2.3.2, such derivatives can be synthesized, for example, by bromination of the corresponding dialkoxy ester. mdpi.com This bromo-naphthoic acid derivative serves as the electrophilic partner in the cross-coupling reaction.

In a typical Suzuki-Miyaura coupling, the bromo-derivative would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Similarly, in the Heck reaction, the bromo-derivative would couple with an alkene to form a new substituted alkene. wikipedia.orglibretexts.org These reactions would allow for the attachment of a wide array of aryl, heteroaryl, or vinyl substituents to the naphthalene core, greatly expanding the structural diversity of accessible compounds.

Mechanistic Investigations of this compound Reactivity

Understanding the fundamental chemical behavior of this compound is essential for predicting its reactivity and designing new synthetic pathways.

Acid-Base Properties and Tautomerism Studies

Tautomerism: The 1,4-dihydroxynaphthalene (naphthohydroquinone) core of the molecule can exist in equilibrium with its keto tautomer, 1,4-dihydronaphthalene-1,4-dione. rsc.orglookchem.comchimia.ch This keto-enol tautomerism is a well-studied phenomenon for 1,4-naphthalenediols. lookchem.com While the dihydroxy (enol) form is generally more stable at room temperature in neutral conditions, the diketo form can be present in significant amounts, especially when heated above the melting point. rsc.orglookchem.com The position of the equilibrium is influenced by substituents on the naphthalene ring and can be shifted by factors like solvent polarity and temperature. lookchem.com Computational studies on related systems like naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) have been used to calculate the relative energies and populations of the different tautomers. scielo.brjst.go.jp This tautomeric equilibrium is crucial as the keto and enol forms have distinct chemical reactivities.

Oxidation-Reduction Chemistry

The 1,4-dihydroxynaphthalene moiety is a hydroquinone (B1673460) system, making it highly susceptible to oxidation. It can undergo a two-electron, two-proton oxidation to form the corresponding 1,4-naphthoquinone (B94277) derivative. This process is often reversible. jst.go.jp The oxidation can be carried out using common chemical oxidizing agents like manganese dioxide (MnO₂) or potassium permanganate (B83412) (KMnO₄). The compound is also known to be unstable in solution, where it can be oxidized by dissolved oxygen or air. nih.govresearchgate.net

Electrochemical studies on 1,4-dihydroxynaphthalene and its derivatives reveal a pH-dependent, diffusion-controlled redox process. publish.csiro.auresearchgate.net The oxidation and reduction potentials are key parameters that quantify its behavior as a reducing or oxidizing agent. The process often proceeds via a stable semiquinone radical intermediate, formed by the transfer of one electron and one proton. publish.csiro.auresearchgate.net This redox activity is central to the role of 1,4-dihydroxy-2-naphthoic acid (a close isomer) as a key intermediate in the biosynthesis of menaquinone (Vitamin K2), where it acts as an electron shuttle. ubc.cacarnegiescience.edu The prenylation of the hydroquinone is often accompanied by spontaneous oxidation to the naphthoquinone form. biorxiv.org

Biosynthetic Pathways, Microbial Production, and Ecological Roles of 1,4 Dihydroxy 6 Naphthoic Acid

Elucidation of the Biosynthetic Pathway of 1,4-Dihydroxy-6-naphthoic Acid

The biosynthesis of this compound (DHNA), a key intermediate in the production of menaquinone (vitamin K2), is a critical metabolic process in various microorganisms. nih.govnih.gov The elucidation of its biosynthetic pathway has revealed intricate enzymatic mechanisms and precursor relationships.

The formation of the naphthoic acid core in some organisms, such as in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin (B611948), involves an iterative type I polyketide synthase (PKS). nih.govresearchgate.net This PKS, known as neocarzinostatin naphthoate synthase (NNS), constructs the bicyclic aromatic structure by condensing multiple acetate (B1210297) units. researchgate.net Specifically, NNS from Streptomyces carzinostaticus utilizes six acetate units to synthesize the 2,7-dihydroxy-5-methyl-1-naphthoic acid moiety. researchgate.net This iterative type I PKS is a large, multifunctional enzyme with repeated modules, each responsible for one cycle of chain extension and subsequent processing. nih.gov

Several key enzymes are pivotal in the biosynthesis of DHNA and its derivatives. These enzymes have been identified and characterized in various organisms, revealing different pathways and regulatory mechanisms.

DHNA Synthase (MenB): Also known as 1,4-dihydroxy-2-naphthoyl-CoA synthase, MenB is a crucial enzyme in the classical menaquinone biosynthesis pathway. ebi.ac.uknih.gov It catalyzes the conversion of o-succinylbenzoyl-CoA (OSB-CoA) to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). nih.govnih.govqmul.ac.uk MenB belongs to the crotonase superfamily and its mechanism involves the stabilization of a thioester enolate. ebi.ac.uknih.gov The enzyme's structure has been determined in pathogens like Staphylococcus aureus and Mycobacterium tuberculosis, highlighting it as a potential target for antimicrobial drugs. nih.gov Some MenB enzymes, like the one from Escherichia coli, are activated by bicarbonate, which acts as a cofactor. nih.gov This has led to the classification of DHNA-CoA synthases into two subfamilies: type I (bicarbonate-dependent) and type II (bicarbonate-independent). nih.gov

MqnD (1,4-dihydroxy-6-naphthoate synthase): In an alternative menaquinone biosynthetic pathway found in bacteria like Streptomyces coelicolor, Helicobacter pylori, and Campylobacter jejuni, the enzyme MqnD is responsible for the formation of 1,4-dihydroxy-6-naphthoate. ebi.ac.uknih.govubc.ca MqnD catalyzes the conversion of cyclic dehypoxanthine futalosine (B117586) (DHFL) to this compound. ebi.ac.uknsf.govacs.org The crystal structure of MqnD from Thermus thermophilus HB8 has been resolved, providing insights into its active site and catalytic mechanism. nih.govresearchgate.net This alternative pathway makes MqnD an attractive target for developing specific chemotherapeutics against pathogens that utilize it, as humans lack this pathway. nih.gov

The following table provides a summary of the key enzymes involved in DHNA biosynthesis:

| Enzyme | Gene | Function | Organism Examples |

|---|---|---|---|

| DHNA Synthase | menB | Converts o-succinylbenzoyl-CoA to 1,4-dihydroxy-2-naphthoyl-CoA. nih.govwikipedia.org | Escherichia coli, Staphylococcus aureus, Mycobacterium tuberculosis nih.govwikipedia.org |

| MqnD | mqnD | Catalyzes the conversion of cyclic dehypoxanthine futalosine to this compound. ebi.ac.uknsf.gov | Streptomyces coelicolor, Helicobacter pylori, Campylobacter jejuni ebi.ac.uk |

Precursor incorporation studies and metabolic labeling have been instrumental in deciphering the biosynthetic pathways of naphthoic acids. For instance, stable isotope-labeling experiments using ¹³C-labeled naphthalene (B1677914) and ¹³C-bicarbonate have been employed to trace the metabolic fate of precursors in anaerobic degradation pathways. nih.govasm.orgresearchgate.netcapes.gov.br These studies have shown that in certain sulfate-reducing bacteria, the degradation of naphthalene proceeds via 2-naphthoic acid, which is then reduced. nih.govasm.org

In the context of neocarzinostatin biosynthesis, feeding experiments with ¹³C-labeled acetate confirmed that the naphthoic acid moiety is assembled from six acetate units via a polyketide pathway. researchgate.net Similarly, studies on the biosynthesis of menaquinone in Propionibacterium freudenreichii have utilized fed-batch cultures to investigate the production of DHNA, revealing that under certain conditions, the production of DHNA is favored over menaquinone. nih.gov These metabolic engineering approaches provide valuable information on the regulation and optimization of DHNA production.

Identification and Characterization of Key Biosynthetic Enzymes (e.g., DHNA Synthase, MqnD, MenB)

Biological Sources and Natural Occurrence

This compound and its isomers are found in a variety of biological sources, including microorganisms and plants, where they play significant roles in metabolism and ecological interactions.

DHNA is a well-established microbial metabolite, particularly in bacteria that synthesize menaquinone (vitamin K2).

Propionibacterium freudenreichii : This bacterium is a known producer of 1,4-dihydroxy-2-naphthoic acid (DHNA). nih.govresearchgate.netamerigoscientific.com In fact, DHNA is a major metabolic by-product of its fermentation process. researchgate.net Studies have shown that DHNA produced by P. freudenreichii can promote the growth of beneficial gut bacteria like Bifidobacterium. researchgate.netamerigoscientific.comnih.gov Fed-batch cultivation of P. freudenreichii has been explored to enhance the production of DHNA. nih.gov

Staphylococcus aureus : This bacterium synthesizes menaquinone via the classical pathway involving DHNA as a precursor. nih.govnih.gov The menaquinone biosynthetic pathway is essential for the respiration of S. aureus and has been implicated in its response to heme toxicity and susceptibility to certain antibiotics. nih.govfrontiersin.orgresearchgate.net The enzyme MenD, the first committed step in this pathway, is allosterically inhibited by the downstream product DHNA, indicating a feedback regulation mechanism. royalsocietypublishing.orgnih.gov

Other Bacteria : DHNA and its biosynthetic enzymes are found in a wide range of bacteria. The alternative menaquinone pathway, producing 1,4-dihydroxy-6-naphthoate, is present in species like Streptomyces coelicolor, Helicobacter pylori, and Campylobacter jejuni. ebi.ac.ukubc.ca Anaerobic bacteria involved in the degradation of naphthalene also produce derivatives of naphthoic acid. nih.govasm.org Lactic acid-producing bacteria such as Lactobacillus casei have also been shown to produce 1,4-DHNA. nih.gov

The following table summarizes some of the microbial producers of DHNA and its relevance:

| Microbial Producer | Type of Naphthoic Acid | Relevance |

|---|---|---|

| Propionibacterium freudenreichii | 1,4-dihydroxy-2-naphthoic acid | Major fermentation product, prebiotic activity. nih.govresearchgate.netnih.gov |

| Staphylococcus aureus | 1,4-dihydroxy-2-naphthoic acid | Intermediate in essential menaquinone biosynthesis. nih.govnih.gov |

| Streptomyces coelicolor | This compound | Intermediate in alternative menaquinone biosynthesis. ebi.ac.uk |

| Lactobacillus casei | 1,4-dihydroxy-2-naphthoic acid | Identified as a metabolite. nih.gov |

While more commonly associated with microbial metabolism, naphthoic acid derivatives are also found in plants.

Rubia cordifolia L. (Indian Madder) : The roots of this plant are a rich source of various anthraquinones and their precursors. mdpi.comnih.govmedchemexpress.com Phytochemical analyses have identified 1,4-dihydroxy-2-naphthoic acid as a constituent of Rubia cordifolia extracts. mdpi.comnih.gov This compound is considered a precursor in the shikimate pathway for the biosynthesis of alizarin-type anthraquinones in plants. biorxiv.orgresearchgate.net The prenylation of 1,4-dihydroxy-2-naphthoic acid is a key step in this pathway. biorxiv.orgresearchgate.net

Marine Organisms as Novel Sources

While terrestrial microbes are well-known producers of this compound (DHNA), recent investigations have turned to marine environments, revealing a largely untapped reservoir of microbial diversity with the potential for novel biosynthetic capabilities. Marine bacteria, in particular, have been identified as promising sources of DHNA and its derivatives.

Several species of marine bacteria, including Zobellia barbeyronii, Marinithermus hydrothermalis, Marinobacter litoralis, and Marinobacter flavus, have been reported to produce menaquinone-6 (MK-6) beilstein-journals.org. The biosynthesis of menaquinones often proceeds through DHNA as a key intermediate, suggesting that the genetic machinery for producing DHNA is present in these organisms beilstein-journals.org.

A study focusing on marine Flavobacteria and Saccharomonospora species identified gene clusters homologous to the bacterial MenA family, which are known to be involved in menaquinone biosynthesis. These findings further support the hypothesis that marine bacteria are a viable source for DHNA production beilstein-journals.org. The identification of prenyltransferases, enzymes crucial for the synthesis of menaquinones from DHNA, in marine bacteria like Zobellia galactanivorans and Alistipes machipongonensis underscores the potential for discovering novel biocatalysts for DHNA-related compounds from marine environments beilstein-journals.org.

Genetic and Metabolic Engineering for Enhanced this compound Production

To meet the growing demand for this compound (DHNA) and to facilitate its study and application, researchers have turned to genetic and metabolic engineering strategies. These approaches aim to improve the production efficiency of DHNA by manipulating the biosynthetic pathways in both native and heterologous hosts.

Pathway Reconstruction in Heterologous Hosts

A common strategy for enhancing the production of natural products is the reconstruction of their biosynthetic pathways in well-characterized and easily culturable heterologous hosts, such as Escherichia coli and Streptomyces lividans. This approach allows for the circumvention of challenges associated with the slow growth or difficult genetic manipulation of the native producing organisms.

For instance, the genes responsible for DHNA biosynthesis can be cloned and expressed in E. coli. The menA gene from E. coli, which encodes the 1,4-dihydroxy-2-naphthoate octaprenyltransferase, a key enzyme in menaquinone biosynthesis that utilizes a DHNA precursor, has been a target for such studies chalmers.se. Overexpression of this and other related genes in engineered E. coli strains can lead to increased production of DHNA or its derivatives chalmers.se.

Similarly, Streptomyces lividans has been used as a heterologous host for expressing genes from other Streptomyces species. For example, the neocarzinostatin (NCS) biosynthetic gene cluster from Streptomyces carzinostaticus, which includes the gene for a naphthoic acid synthase, has been expressed in S. lividans oup.comresearchgate.net. This resulted in the production of intermediates of the naphthoic acid moiety of NCS, demonstrating the feasibility of using heterologous hosts to produce complex molecules related to DHNA oup.comresearchgate.net.

Gene Cluster Manipulation and Overexpression Strategies

The genes responsible for the biosynthesis of secondary metabolites like DHNA are often organized in contiguous gene clusters. Manipulation of these clusters, including the overexpression of key genes, is a powerful tool for increasing product yield.

In Streptomyces species, the disruption of certain genes within a biosynthetic cluster can lead to the accumulation of specific intermediates. For example, a functional knockout of the aziA2 gene in the azinomycin B gene cluster of Streptomyces sahachiroi resulted in the abolishment of azinomycin B production and the overproduction of a naphthoic acid derivative beilstein-journals.org. This highlights how targeted gene inactivation can be used to channel metabolic flux towards the synthesis of desired intermediates.

Furthermore, the expression of entire gene clusters can be activated or enhanced. The ectopic expression of a specific regulatory gene, apdR, in Aspergillus nidulans led to the activation of a silent polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster, resulting in the production of aspyridones beilstein-journals.org. Similar strategies could be applied to activate silent or poorly expressed DHNA biosynthetic gene clusters.

Overexpression of pathway-specific enzymes is another effective strategy. In Streptomyces carzinostaticus, the heterologous expression of ncsB (naphthoic acid synthase) and ncsB1 (O-methyltransferase) in S. lividans led to the production of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, demonstrating that the co-expression of multiple biosynthetic genes can lead to the formation of more complex derivatives oup.com.

Table 1: Examples of Genetic Engineering Strategies for Naphthoic Acid-Related Compounds

| Organism | Genetic Modification | Outcome | Reference |

|---|---|---|---|

| Streptomyces sahachiroi | Knockout of aziA2 gene | Overproduction of a naphthoic acid derivative | beilstein-journals.org |

| Streptomyces lividans | Heterologous expression of ncsB and ncsB1 from S. carzinostaticus | Production of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid | oup.com |

| Escherichia coli | Overexpression of menA gene | Increased production of menaquinone precursor | chalmers.se |

| Aspergillus nidulans | Ectopic expression of regulatory gene apdR | Activation of a silent PKS-NRPS gene cluster | beilstein-journals.org |

Ecological and Physiological Significance in Producing Organisms

This compound (DHNA) and its derivatives are not merely metabolic byproducts; they play significant roles in the physiology and ecological interactions of the organisms that produce them. These roles range from mediating microbial communication to contributing to defense mechanisms in plants.

Role in Microbial Interactions and Communication

In the complex microbial communities of the gut, DHNA and related compounds can act as signaling molecules and growth factors. 1,4-dihydroxy-2-naphthoic acid (a positional isomer of DHNA) has been identified as a bifidogenic growth stimulator, promoting the growth of beneficial Bifidobacterium species nih.govsigmaaldrich.com. This compound is produced by bacteria such as Propionibacterium freudenreichii nih.govasm.org.

Furthermore, menaquinones, for which DHNA is a precursor, are essential for the growth of many gut bacteria that cannot synthesize them on their own. This creates a dependency where some bacteria, like certain species of Faecalibacterium, Bacteroides, Bilophila, Gordonibacter, and Sutterella, rely on menaquinone-producing neighbors for survival nih.gov. This highlights a form of microbial cross-feeding and syntrophy mediated by these compounds.

DHNA can also influence the physiology of other bacteria. For example, exogenous 1,4-dihydroxy-2-naphthoic acid has been shown to inhibit the growth of Staphylococcus aureus by allosterically inhibiting MenD, a key enzyme in the menaquinone biosynthesis pathway royalsocietypublishing.org. This suggests a role for DHNA in competitive interactions between different bacterial species. Additionally, in Lactobacillus plantarum, 1,4-dihydroxy-2-naphthoic acid can induce oxidative stress but also participates in extracellular electron transfer, a process that can be important for metabolism and survival in certain environments researchgate.net.

Contribution to Plant Defense Mechanisms

In plants, DHNA is an intermediate in the biosynthesis of phylloquinone (vitamin K1), a crucial component of the photosynthetic electron transport chain oup.com. Beyond this primary metabolic role, DHNA and other naphthoquinones are involved in plant defense.

Recent studies suggest that specialized 1,4-naphthoquinones, which have allelopathic and defensive properties, may have evolved from the phylloquinone pathway, with DHNA as a key branching point researchgate.netoup.com. These compounds can be exuded by roots and act as allelochemicals, inhibiting the growth of competing plants oup.com. For example, juglone, a well-known allelopathic naphthoquinone from black walnut, is synthesized via a pathway that utilizes DHNA oup.com.

Prenylated polyphenols and terpenoids, which are synthesized in plants, are involved in defense against both biotic and abiotic stresses uni-halle.de. The biosynthesis of some of these defensive compounds involves prenyltransferases, enzymes that can also act on DHNA-related structures uni-halle.de. The production of these compounds can be induced by environmental stressors, indicating their role in the plant's adaptive response to its environment researchgate.net.

Function as a Pigment Precursor or Antioxidant in Biological Systems

Pigment Precursor

The naphthoquinone structure, for which dihydroxynaphthoic acids are direct precursors, is the basis for many natural pigments.

Anthraquinone (B42736) Biosynthesis: In plants, alizarin-type anthraquinones, which are natural dyes, are synthesized via the shikimate pathway. biorxiv.org A key step in this pathway is the conversion of shikimate into the naphthoquinone precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA). biorxiv.org This molecule serves as the foundational A and B rings of the final anthraquinone structure. biorxiv.org

Industrial Dyes: The stable and colored nature of the naphthoquinone ring has led to the use of compounds like 1,4-dihydroxy-2-naphthoic acid as an industrial material for dyestuffs and pigments.

Antioxidant Properties

The hydroxyl groups on the naphthalene ring confer significant antioxidant capabilities to dihydroxynaphthoic acids.

Redox Activity: The ability of the hydroquinone (B1673460) structure to donate hydrogen atoms allows it to act as a reducing agent and radical scavenger. Studies on 1,4-dihydroxy-2-naphthoic acid (DHNA) have confirmed its antioxidant activity and its potential relevance in mitigating oxidative stress.

Chemical Stability: The antioxidant nature of DHNA also makes it susceptible to oxidation. Its stability in solutions can be improved by the removal of dissolved oxygen or the addition of other antioxidants like ascorbic acid or polyphenols.

Table 2: Functional Roles of Dihydroxynaphthoic Acids

| Function | Description | Relevant Isomer(s) |

|---|---|---|

| Pigment Precursor | Serves as a building block for natural pigments like plant anthraquinones. | 1,4-dihydroxy-2-naphthoic acid (DHNA) |

| Antioxidant | Scavenges free radicals due to the redox-active hydroquinone structure. | 1,4-dihydroxy-2-naphthoic acid (DHNA) |

Molecular and Cellular Research on 1,4 Dihydroxy 6 Naphthoic Acid Excluding Clinical Human Data

Fundamental Molecular Interactions of 1,4-Dihydroxy-6-naphthoic Acid

Interactions with Nucleic Acids (DNA/RNA)

The interaction of this compound with nucleic acids has been investigated, revealing its ability to bind to DNA. Gel mobility shift assays have demonstrated that a related compound, 1,4-dihydroxy-2-naphthoic acid (DHNA), can induce the transformation of the aryl hydrocarbon receptor (AhR) to its DNA-binding form. nih.govresearchgate.net Specifically, at concentrations of 10 and 100 μM, 1,4-DHNA significantly stimulated the transformation and subsequent DNA binding of the AhR in guinea pig hepatic cytosol. nih.gov Chromatin immunoprecipitation (ChIP) assays further confirmed that treatment with 1,4-DHNA resulted in the recruitment of the AhR to the DRE (dioxin-responsive element) region of the CYP1A1 promoter in both human Caco2 and mouse YAMC cells. researchgate.net

Chelation Chemistry with Metal Ions in Biological Contexts

The chemical structure of this compound, particularly the presence of hydroxyl and carboxyl groups on the naphthalene (B1677914) ring, suggests a potential for chelating metal ions. This is supported by studies on related compounds. For example, the combination of a 2-naphthoic acid and a methyloxazoline in ecteinamines, which share a similar naphthoate core, is known to possess siderophore properties, indicating a capacity for iron chelation. nih.gov While this suggests a preferential association with iron, other metals like zinc and copper are also potential candidates for chelation. nih.gov The radical SAM enzyme MqnC, which is involved in the biosynthesis of menaquinone, contains a [4Fe-4S] cluster, highlighting the importance of iron in related biological pathways. nih.gov

Impact on Cellular Pathways and Biochemical Processes (in vitro or non-human models)

Modulation of Specific Enzyme Activities (e.g., prenyltransferases)

1,4-Dihydroxy-2-naphthoic acid (DHNA) and its derivatives have been shown to modulate the activity of various enzymes, including prenyltransferases. In the biosynthesis of anthraquinones in Rubia cordifolia, a DHNA prenyltransferase (RcDT1) was identified that catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to DHNA. biorxiv.org This reaction is a key step in the formation of the final anthraquinone (B42736) structure. biorxiv.org The study found that the natural substrate for RcDT1 is DHNA, and the presence of the 2-carboxyl group is crucial for this recognition. biorxiv.org

Furthermore, DHNA has been identified as an agonist for the aryl hydrocarbon receptor (AhR). nih.govmedchemexpress.comnih.gov This interaction leads to the induction of cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1, in both mouse and human colon cells. nih.govnih.gov The induction of these enzymes indicates a direct impact on cellular metabolic pathways.

The table below details the modulation of specific enzyme activities by DHNA.

| Enzyme/Receptor | Organism/Cell Line | Effect of DHNA | Key Findings |

| DHNA Prenyltransferase (RcDT1) | Rubia cordifolia | Substrate | DHNA is the natural substrate for this enzyme in anthraquinone biosynthesis. biorxiv.org |

| Aryl Hydrocarbon Receptor (AhR) | Mouse (YAMC cells), Human (Caco2 cells) | Agonist | DHNA binds to AhR, leading to the induction of CYP1A1 and CYP1B1 expression. nih.govnih.gov |

| MenD | Staphylococcus aureus, Mycobacterium tuberculosis, Lactococcus lactis, Bacillus subtilis, Listeria monocytogenes | Allosteric Inhibitor | DHNA inhibits the activity of MenD, a key enzyme in menaquinone biosynthesis. researchgate.netroyalsocietypublishing.orgnih.govcanterbury.ac.nz |

Effects on Microbial Metabolism and Growth (e.g., in Staphylococcus aureus or Listeria monocytogenes)

The inhibitory effect of 1,4-dihydroxy-2-naphthoic acid (DHNA) on the MenD enzyme has significant consequences for the metabolism and growth of certain bacteria. In Staphylococcus aureus, the addition of exogenous DHNA has been shown to inhibit bacterial growth. researchgate.netroyalsocietypublishing.orgnih.govroyalsocietypublishing.orgbiorxiv.org This growth inhibition can be rescued by supplementing the growth medium with menaquinone-4 (MK-4), a downstream product of the pathway, confirming that the effect of DHNA is due to the disruption of menaquinone biosynthesis. researchgate.netroyalsocietypublishing.orgnih.govroyalsocietypublishing.org Growth inhibition of S. aureus was observed at DHNA concentrations of 50 µM, with more severe effects at 100 µM and complete inhibition at 150 µM. royalsocietypublishing.orgbiorxiv.org

Similarly, in Listeria monocytogenes, the synthesis of DHNA is essential for its survival and virulence. nih.govcarnegiescience.edunih.govasm.org Mutants of L. monocytogenes that are unable to produce DHNA show defects in cytosolic survival. carnegiescience.eduasm.org This highlights the critical role of DHNA, or the menaquinone pathway, in the metabolic adaptation of this pathogen within host cells. carnegiescience.edu DHNA is also required for the virulence of L. monocytogenes in murine models. asm.org

The growth of Bacillus subtilis and Lactococcus lactis is also inhibited by DHNA, and in the case of B. subtilis, this inhibition can be rescued by the addition of MK-4. canterbury.ac.nz

The table below summarizes the effects of DHNA on the growth of various microorganisms.

| Microorganism | Effect of DHNA | Concentration | Key Findings |

| Staphylococcus aureus | Growth Inhibition | 50-150 µM | DHNA inhibits growth by disrupting menaquinone biosynthesis. Growth can be rescued by MK-4 supplementation. researchgate.netroyalsocietypublishing.orgnih.govroyalsocietypublishing.orgbiorxiv.org |

| Listeria monocytogenes | Essential for Survival and Virulence | Not specified | DHNA synthesis is crucial for cytosolic survival and virulence. nih.govcarnegiescience.edunih.govasm.org |

| Bacillus subtilis | Growth Inhibition | Not specified | Growth is inhibited by DHNA, and this effect is rescued by MK-4. canterbury.ac.nz |

| Lactococcus lactis | Growth Inhibition | Not specified | DHNA inhibits the growth of this bacterium. canterbury.ac.nz |

Influence on Plant Cell Signaling and Development

In the realm of plant biochemistry, the structural analogue 1,4-dihydroxy-2-naphthoic acid (DHNA) is recognized as a crucial intermediate in the biosynthesis of anthraquinones and naphthoquinones via the shikimate pathway. biorxiv.org This pathway is fundamental for the production of a wide array of secondary metabolites in plants. The process involves the conversion of shikimate into the naphthoquinone head-group precursor, DHNA, which provides the A and B rings of the resulting anthraquinone structure. biorxiv.org

Research on the plant Rubia cordifolia, which is rich in alizarin-type anthraquinones, has led to the characterization of a key enzyme in this pathway. biorxiv.org A specific prenyltransferase, RcDT1, has been identified that catalyzes the prenylation of 1,4-dihydroxy-2-naphthoic acid. biorxiv.org This step is the first committed reaction specific to this biosynthetic route. biorxiv.org The enzyme attaches a dimethylallyl pyrophosphate (DMAPP) group to the DHNA core, a reaction that is often followed by spontaneous oxidation and decarboxylation. biorxiv.org

Further investigation into the enzyme's properties revealed that its expression is predominantly localized in the roots of R. cordifolia and the enzyme itself is situated in the plastids, which aligns with its role in anthraquinone biosynthesis. biorxiv.org The discovery and characterization of this DHNA-prenyltransferase provide significant insight into the molecular mechanisms governing the production of these important plant-derived compounds. biorxiv.org

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Identification of Pharmacophores and Key Structural Features for Biological Interactions

Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features of naphthoic acid derivatives that govern their biological interactions. For the closely related compound 1,4-dihydroxy-2-naphthoic acid (DHNA), the hydroxyl and carboxyl substituents, along with their positioning on the naphthalene ring, are critical for its activity. oup.com

Studies examining the activation of the aryl hydrocarbon receptor (AhR) found that the 1,4-dihydroxy substitution pattern is a key pharmacophoric element. researchgate.net The activity was significantly enhanced by the presence of a carboxyl group at the 2-position. researchgate.net Computational modeling suggests that while structurally different from other AhR ligands like TCDD, 1,4-DHNA shares similar interactions within the AhR binding pocket. researchgate.net

In bacterial systems, the structural features of DHNA are crucial for its role as an allosteric inhibitor of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase (MenD), the first committed enzyme in the menaquinone biosynthetic pathway. royalsocietypublishing.orgnih.gov Specific amino acid residues in the DHNA binding pocket of Staphylococcus aureus MenD, including Arg98 and Lys283, have been identified as important for both catalysis and inhibition. royalsocietypublishing.orgnih.gov

Furthermore, research on the plant prenyltransferase RcDT1 highlights the importance of the carboxyl group on the naphthalene ring. biorxiv.org The presence of an unsubstituted 2-carboxyl group was found to be crucial for substrate recognition, as its absence or methylation prevented the enzymatic reaction. biorxiv.org While hydroxylation at other positions (C-1, C-3, C-4) was tolerated, the loss of hydroxyl groups on the carboxyl-bearing ring abolished prenylation, underscoring the specific structural requirements for this biological interaction. biorxiv.org

Synthesis and Evaluation of Analogues for Targeted Molecular Research

To probe the biological functions and therapeutic potential of the naphthoic acid scaffold, various analogues have been synthesized and evaluated. This research aims to refine activity, improve stability, and elucidate mechanisms of action.

A notable example is the synthesis of pyrimidinone-fused 1,4-naphthoquinones derived from commercially available 1,4-dihydroxy-2-naphthoic acid. mdpi.com These novel derivatives were evaluated for their antimicrobial activity against a panel of drug-resistant oral bacteria, demonstrating the potential for chemical modification to generate potent new antibacterial agents. mdpi.com

In research directly relevant to this compound, progress has been made toward synthesizing substrate analogues to study the mechanism of 1,4-dihydroxy-6-naphthoate (DHN) synthase, an enzyme found in pathogenic bacteria. ubc.ca One such analogue, de-carboxy CDHF, which lacks a carboxylic acid functional group, was designed to help distinguish between proposed catalytic mechanisms of the enzyme. ubc.ca

To overcome the inherent instability of 1,4-dihydroxy-2-naphthoic acid, a more stable derivative, DHNA-4-sulfate (DHNAS), was developed. researchgate.net This analogue was designed to convert back to the active DHNA form in vivo. researchgate.net Additionally, a range of structurally related analogues have been evaluated in SAR studies to determine the specific contributions of the hydroxyl and carboxyl groups to biological activity. researchgate.net These compounds include versions with methoxy (B1213986) groups (1,4-dimethoxy-2-naphthoic acid), single hydroxyl groups (1- and 4-hydroxy-2-naphthoic acid), and those lacking hydroxyl groups entirely (1- and 2-naphthoic acid). researchgate.net

| Analogue Name | Starting Material/Core | Purpose of Synthesis/Evaluation | Reference |

|---|---|---|---|

| Pyrimidinone-fused 1,4-naphthoquinones | 1,4-dihydroxy-2-naphthoic acid | Evaluation of antimicrobial activity against oral bacteria | mdpi.com |

| de-carboxy CDHF | Naphthol core | Elucidation of the catalytic mechanism of 1,4-dihydroxy-6-naphthoate synthase | ubc.ca |

| 1,4-Dihydroxy-2-naphthoic Acid Sulfate (DHNAS) | 1,4-dihydroxy-2-naphthoic acid | To create a stable derivative for in vivo studies | researchgate.net |

| 1,4-dimethoxy-2-naphthoic acid (1,4-DMNA) | Naphthalene | Structure-activity relationship studies for AhR activation | researchgate.net |

| 1-hydroxy-2-naphthoic acid (1-HNA) | Naphthalene | Structure-activity relationship studies for AhR activation | researchgate.net |

Mechanisms of Action in Specific Biological Systems (Non-Clinical Focus)

Elucidation of Anti-Microbial Mechanisms (e.g., in bacterial or fungal models)

The menaquinone (vitamin K2) biosynthesis pathway, which is essential for many bacteria but absent in humans, represents a key target for antimicrobial agents. ubc.cachalmers.se 1,4-dihydroxy-6-naphthoate (DHN) synthase is an enzyme in this pathway found in pathogenic bacteria such as Campylobacter jejuni and Helicobacter pylori. ubc.ca It catalyzes the formation of the 1,4-dihydroxy-6-naphthoate core of menaquinone. ubc.ca

Detailed mechanistic studies on the closely related isomer, 1,4-dihydroxy-2-naphthoic acid (DHNA), have revealed a sophisticated feedback inhibition mechanism. In both Mycobacterium tuberculosis and Staphylococcus aureus, DHNA acts as an allosteric inhibitor of MenD, the first enzyme in the menaquinone pathway. royalsocietypublishing.orgnih.govroyalsocietypublishing.org This inhibition is conserved across these phylogenetically distant bacteria, suggesting an ancient regulatory mechanism. royalsocietypublishing.org Exogenously applied DHNA has been shown to inhibit the growth of S. aureus, an effect that can be reversed by supplementing the growth medium with menaquinone, confirming that the inhibition of this pathway is the cause of the growth defect. nih.govroyalsocietypublishing.org

The enzyme that adds the isoprenoid side chain to the naphthoate core, 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA), is also considered a promising drug target. chalmers.seresearchgate.net The development of small molecules that mimic the DHNA scaffold is seen as a viable strategy for creating new antibacterial drugs that target menaquinone biosynthesis. royalsocietypublishing.org

| Compound | Target Enzyme | Mechanism of Action | Target Organism(s) | Reference |

|---|---|---|---|---|

| 1,4-dihydroxy-2-naphthoic acid (DHNA) | MenD (SEPHCHC synthase) | Allosteric feedback inhibition | Staphylococcus aureus, Mycobacterium tuberculosis | royalsocietypublishing.orgnih.gov |

| Inhibitors of 1,4-dihydroxy-6-naphthoate (DHN) synthase | DHN synthase | Enzyme inhibition (Target for design) | Campylobacter jejuni, Helicobacter pylori | ubc.ca |

| Inhibitors of MenA | MenA (isoprenyltransferase) | Enzyme inhibition (Target for design) | M. tuberculosis, E. coli | chalmers.seresearchgate.net |

| Pyrimidinone-fused 1,4-naphthoquinones | Not specified | Growth inhibition | E. faecalis, S. aureus, S. epidermidis, and others | mdpi.com |

Role in Antioxidant Defense Systems (e.g., radical scavenging in vitro)

Hydroxylated naphthoic acids and their derivatives are recognized for their potential antioxidant activities, largely attributed to the redox-active hydroquinone (B1673460) moiety. While direct in vitro radical scavenging data for this compound is limited, studies on structurally similar compounds provide strong evidence for this function. Modern pharmacological studies have demonstrated that anthraquinones, for which DHNA is a precursor, possess anti-oxidation activities. biorxiv.org

Research on related compounds supports this role. For instance, 6-(2-Hydroxyethyl)-1-naphthoic acid has been shown in in vitro studies to effectively scavenge free radicals, which is a key mechanism for protecting cells from damage caused by oxidative stress. Similarly, 1,3-dihydroxy-2-naphthoic acid has demonstrated potential as an antioxidant capable of neutralizing free radicals in biological systems. smolecule.com The antioxidant capacity of these compounds is a significant area of interest, as oxidative stress is implicated in numerous pathological processes.

Participation in Intercellular Communication in Biological Niches

Current scientific literature provides limited specific information regarding the direct participation of this compound in intercellular communication within biological niches. The IUPAC name for this compound is 5,8-dihydroxy-2-naphthoic acid, and it is identified in chemical databases with entries such as ChEBI:64284. ebi.ac.uk

While detailed studies on its signaling functions are not extensively documented, evidence suggests a potential biological role. A synthase enzyme, named "1,4-dihydroxy-6-naphthoate synthase," has been identified in Pedobacter sp., a bacterium belonging to the Sphingobacteriaceae family. uniprot.org The annotation of this enzyme indicates its involvement in the menaquinone biosynthesis pathway. uniprot.org This finding points to the natural production of this compound by microorganisms, suggesting a potential, though currently uncharacterized, function within its microbial environment.

It is important to distinguish this compound from its extensively studied isomer, 1,4-dihydroxy-2-naphthoic acid (DHNA) . The vast majority of research on the role of dihydroxynaphthoic acids in intercellular communication focuses on DHNA. This related compound is a well-documented bacterial metabolite produced by species such as Propionibacterium freudenreichii and is known to act as a signaling molecule in various biological contexts. medchemexpress.comresearchgate.net

Research on 1,4-dihydroxy-2-naphthoic acid has demonstrated its functions in:

Microbe-microbe communication: It acts as a feedback inhibitor of the menaquinone biosynthesis pathway in Staphylococcus aureus, thereby inhibiting its growth. royalsocietypublishing.org It also serves as a growth stimulator for beneficial gut bacteria of the genus Bifidobacterium. nih.gov

Microbe-host communication: It functions as an agonist for the host's aryl hydrocarbon receptor (AhR), playing a role in modulating inflammatory responses in the gut. medchemexpress.comnih.govresearchgate.net

These findings for the 2-isomer highlight the significant role that this class of molecules can play in mediating complex interactions within biological niches. However, further research is required to determine if this compound has similar or distinct functions in intercellular communication.

Advanced Analytical and Spectroscopic Methodologies for 1,4 Dihydroxy 6 Naphthoic Acid Research

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for isolating and quantifying 1,4-dihydroxy-6-naphthoic acid from complex matrices, such as bacterial cultures or enzymatic reaction mixtures. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical objective, whether it be quantification or purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of non-volatile, polar compounds like dihydroxynaphthoic acids. A reverse-phase (RP-HPLC) method is the most logical approach for the separation and quantification of this compound.

Method Development Strategy: The development of a robust RP-HPLC method would focus on optimizing separation parameters to achieve good resolution, peak shape, and sensitivity. The strategy would be guided by methods developed for structurally similar analytes like other phenolic acids and naphthoic acid isomers. helixchrom.comphcog.compensoft.net

Stationary Phase: An octadecyl-silica (C18) column is the conventional choice, providing a non-polar stationary phase for effective retention and separation of aromatic acids.

Mobile Phase: A gradient elution using a mixture of an organic solvent (methanol or acetonitrile) and acidified water is typical. The acid (e.g., acetic acid or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. scispace.comiosrphr.org

Detection: UV detection is highly suitable due to the aromatic nature of the naphthalene (B1677914) ring. The wavelength for maximum absorbance would be determined using a photodiode array (PDA) detector, but is expected to be in the 254-280 nm range.

Validation: A developed method would require validation according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). pensoft.net

Table 1: Conceptual Parameters for HPLC Method Development

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reverse-phase separation of aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Acid suppresses ionization of the carboxyl group for better retention and peak shape. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic solvent to elute the compound from the C18 column. |

| Elution Mode | Gradient | Allows for efficient elution of the target analyte while separating it from other matrix components. |

| Flow Rate | 0.8 - 1.2 mL/min | Typical flow rate for a standard 4.6 mm ID column. |

| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV/PDA at ~254-280 nm | The naphthalene ring system provides strong UV absorbance for sensitive detection. |

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility, which stem from its two phenolic hydroxyl groups and one carboxylic acid group. These functional groups would lead to poor chromatographic performance and thermal decomposition in the hot GC inlet. Therefore, chemical derivatization is an essential prerequisite to increase volatility and thermal stability. nih.gov

Derivatization Process: The most common derivatization strategy for compounds with active hydrogens (as in -OH and -COOH groups) is silylation. acs.org This process replaces the active hydrogen atoms with a less polar and more stable trimethylsilyl (B98337) (TMS) group.

Sample Preparation: The analyte is extracted from its matrix and thoroughly dried, as moisture can deactivate the silylating reagent.

Reaction: The dried extract is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), often with a catalyst like trimethylchlorosilane (TMCS), in a suitable solvent (e.g., pyridine). acs.orgumlub.pl The mixture is typically heated to ensure the reaction goes to completion.

GC-MS Analysis: The resulting silylated derivative is then volatile enough for injection into the GC-MS system. The mass spectrometer provides both high sensitivity and structural information from the fragmentation pattern of the derivative, aiding in its identification.

Table 2: General Workflow for GC-MS Analysis via Derivatization

| Step | Procedure | Common Reagents/Parameters |

|---|---|---|

| 1. Extraction | Liquid-liquid or solid-phase extraction to isolate the analyte. | Ethyl acetate (B1210297), Diethyl ether |

| 2. Drying | Complete removal of solvent and water. | Evaporation under nitrogen stream. |

| 3. Derivatization | Reaction with a silylating agent. | BSTFA + 1% TMCS, or MTBSTFA in pyridine. |

| 4. Incubation | Heating to drive the reaction. | 70-80 °C for 1-4 hours. acs.orgumlub.pl |

| 5. GC-MS Analysis | Separation on a capillary column and detection by MS. | DB-5 or similar non-polar column; Electron Ionization (EI) at 70 eV. |

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. mdpi.com It combines some of the best features of both gas and liquid chromatography, offering fast, efficient, and "green" separations due to reduced organic solvent consumption. thieme-connect.com

While the application of SFC specifically to this compound is not documented, its utility for analyzing polar compounds, including aromatic acids, makes it a highly promising technique. mdpi.comlibretexts.org For a polar analyte like this, the non-polar supercritical CO₂ would need to be mixed with a polar organic modifier, such as methanol, to achieve sufficient elution strength. thieme-connect.com The separation selectivity could be optimized by adjusting the modifier concentration, pressure, and temperature, or by screening different stationary phases (e.g., diol, amino, or phenyl-based columns). mdpi.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption. acs.orgmdpi.com

For the purity assessment of this compound, Capillary Zone Electrophoresis (CZE) would be the most appropriate mode. nih.gov Since the molecule contains a carboxylic acid and two phenolic hydroxyl groups, its charge is pH-dependent. Analysis would typically be performed in a basic buffer (e.g., borate (B1201080) buffer at pH > 8.5), where the carboxylic and phenolic groups are deprotonated, imparting a negative charge to the molecule. acs.orgresearchgate.net This allows it to migrate toward the anode, against the electroosmotic flow. This technique is particularly well-suited for separating closely related isomers and assessing the purity of synthesized compounds. uliege.be

Supercritical Fluid Chromatography (SFC) Applications

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Although experimentally derived NMR spectra for this compound are not found in the surveyed literature, its expected spectral features can be predicted based on its structure and data from related compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the five aromatic protons, the two hydroxyl protons, and the single carboxylic acid proton. The aromatic protons would appear as doublets or triplets, with their chemical shifts and coupling constants being highly dependent on their position on the naphthalene ring. The hydroxyl and carboxylic acid protons would typically appear as broad singlets at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would display 11 distinct signals corresponding to each carbon atom in the molecule. The carboxyl carbon would be the most deshielded, appearing at the lowest field (~170 ppm). The carbons bonded to the hydroxyl groups would also be significantly deshielded compared to the other aromatic carbons. researchgate.net

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and confirm the connectivity of the atoms, thereby verifying the 1,4-dihydroxy-6-carboxy substitution pattern on the naphthalene core.

Table 3: Predicted NMR Data for this compound

| Type | Predicted Chemical Shift (ppm) Range | Assignment |

|---|---|---|

| ¹H NMR | 10.0 - 13.0 | 1H, singlet, -COOH |

| 9.0 - 10.0 | 2H, broad singlets, Ar-OH | |

| 6.5 - 8.5 | 5H, multiplets, Ar-H | |

| ¹³C NMR | 165 - 175 | 1C, -COOH |

| 140 - 155 | 2C, C-OH | |

| 110 - 135 | 8C, remaining Ar-C |

Note: These are predicted values based on general principles. Actual experimental values may vary.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-dihydroxy-2-naphthoic acid |

| Acetic acid |

| Acetonitrile |

| Borate |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Carbon Dioxide |

| Diethyl ether |

| Ethyl acetate |

| Formic acid |

| Menaquinone |

| Methanol |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Pyridine |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the identification of functional groups within a molecule, providing insights into its structural framework. elixirpublishers.com In the context of this compound, these vibrational spectroscopy methods are instrumental in confirming the presence of its key chemical moieties: the hydroxyl (-OH) groups, the carboxylic acid (-COOH) group, and the aromatic naphthalene ring. elixirpublishers.comtandfonline.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These absorption events are recorded as a spectrum of peaks, where each peak corresponds to a particular vibrational mode of a functional group. For this compound, characteristic IR absorption bands would be expected for the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carbonyl in the carboxylic acid, C-O stretching, and the C=C stretching vibrations of the aromatic ring.

Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum also provides information about the vibrational modes of the molecule. For symmetric molecules or functional groups, Raman spectroscopy can often provide stronger and more defined signals than IR spectroscopy. The analysis of both IR and Raman spectra allows for a more comprehensive assignment of the vibrational modes of this compound. elixirpublishers.comresearchgate.net

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed alongside experimental spectra to achieve a more precise assignment of the observed vibrational frequencies. elixirpublishers.comresearchgate.net By comparing the experimental IR and Raman spectra with the computationally predicted spectra, researchers can confidently identify the functional groups and gain a deeper understanding of the molecular structure of this compound.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | IR, Raman |

| Carboxylic Acid (-COOH) | O-H Stretch (broad) | 2500-3300 | IR |

| Carbonyl (C=O) | C=O Stretch | ~1700 | IR |

| Aromatic Ring | C=C Stretch | 1400-1600 | IR, Raman |

| C-H Stretch | 3000-3100 | IR, Raman | |

| Hydroxyl/Carboxylic Acid | C-O Stretch | 1000-1300 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for studying the electronic transitions within a molecule, particularly those involving chromophores—the parts of a molecule responsible for its color. science.gov The naphthalene ring system in this compound, with its extended π-electron system, acts as a potent chromophore, allowing the compound to absorb light in the UV-Vis region. oup.com

The UV-Vis spectrum of this compound reveals characteristic absorption maxima (λ_max) that are indicative of its electronic structure. These absorptions arise from π → π* transitions within the aromatic rings. The presence of hydroxyl and carboxylic acid substituents on the naphthalene core can influence the position and intensity of these absorption bands. These auxochromic groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. science-softcon.de

Analysis of the UV-Vis spectrum is crucial for several research applications. It can be used for the quantitative determination of this compound in various samples by applying the Beer-Lambert Law. Furthermore, changes in the UV-Vis spectrum upon interaction with other molecules or changes in the chemical environment (e.g., pH) can provide valuable information about binding events or chemical reactions. For instance, the deprotonation of the hydroxyl or carboxylic acid groups would be expected to alter the electronic structure and thus shift the absorption peaks. science.gov

In biosynthetic studies, UV-Vis spectroscopy is often used to monitor the formation of this compound and its derivatives in enzymatic reactions. biorxiv.org The appearance of characteristic absorption peaks can signal the successful synthesis of the target compound.

Table 2: Illustrative UV-Vis Absorption Data for Naphthoic Acid Derivatives

| Compound | Solvent | λ_max (nm) | Reference |

| Naphthoic Acid Moiety of Neocarzinostatin (B611948) | - | 254 | oup.com |

| Phenyl 1,4-dihydroxy-2-naphthoate | - | - | |

| 2,3,4 DHMP (Chalcone Derivative) | DMSO | ~300 | researchgate.net |

Note: Specific λ_max values for this compound require experimental determination and can vary with the solvent used.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For this compound, HRMS can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₁H₈O₄. ebi.ac.uk This level of precision is crucial in distinguishing it from other isomeric compounds that have the same nominal mass.

Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) enables detailed fragmentation pathway studies. In a typical MS/MS experiment, the protonated or deprotonated molecule of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. This spectrum is a unique fingerprint of the molecule and offers significant structural information.

The fragmentation of this compound would likely involve characteristic losses of small neutral molecules such as water (H₂O) from the hydroxyl groups and carbon dioxide (CO₂) from the carboxylic acid group. The fragmentation pattern of the naphthalene ring itself can also provide clues about the substitution pattern. By carefully analyzing the masses of the fragment ions, researchers can piece together the connectivity of the atoms within the molecule, confirming the positions of the hydroxyl and carboxylic acid groups. researchgate.net

For example, a feature with a mass-to-charge ratio (m/z) of 203.0345 was observed in a study, which corresponds to the deprotonated molecule of a compound with the chemical formula C₁₁H₈O₄. biorxiv.org Analysis of the mass fragmentation spectra was then used to distinguish between 16 possible chemical structures, ultimately identifying this compound. biorxiv.org

Table 3: Predicted Fragmentation Data for this compound ([M-H]⁻)

| Precursor Ion (m/z) | Molecular Formula | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 203.0345 | C₁₁H₇O₄⁻ | 185.0238 | H₂O | Deprotonated, dehydrated molecule |

| 203.0345 | C₁₁H₇O₄⁻ | 159.0395 | CO₂ | Decarboxylated ion |

| 159.0395 | C₁₀H₇O₂⁻ | 141.0289 | H₂O | Decarboxylated and dehydrated ion |

Note: This table is illustrative and based on general fragmentation principles of similar compounds. Actual fragmentation patterns need to be experimentally determined.

Hyphenated Techniques and Advanced Omics Integration

LC-MS/MS for Metabolomics and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. biorxiv.orgnih.gov This makes it exceptionally well-suited for metabolomics studies and the trace analysis of compounds like this compound in complex biological matrices. nih.govup.ac.za

In a typical LC-MS/MS workflow, a biological extract is first subjected to liquid chromatography, where this compound is separated from other metabolites based on its physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer. Data-dependent acquisition is a common strategy where the instrument performs a full scan to detect all ions present, and then automatically selects the most intense ions for fragmentation (MS/MS). biorxiv.org This allows for both the detection and structural confirmation of metabolites in a single analytical run.

LC-MS/MS has been instrumental in identifying this compound in various biological contexts. For instance, it has been used in metabolomics to identify the compound in microbial fermentation broths and to study its role in biosynthetic pathways. nih.gov The high sensitivity of LC-MS/MS also enables the detection of trace amounts of this compound, which is crucial when studying its role as a signaling molecule or a metabolic intermediate present at low concentrations.

Table 4: LC-MS/MS Parameters for the Analysis of Naphthoic Acid Derivatives

| Parameter | Value/Description | Reference |

| LC Column | C18 or HSS T3 | up.ac.za |

| Mobile Phase | Water/Acetonitrile with Formic Acid | up.ac.za |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive | biorxiv.orgnih.gov |

| MS Analysis | Full scan followed by data-dependent MS/MS | biorxiv.org |

| Detection | Based on precursor ion m/z and characteristic fragment ions | nih.gov |

GC-MS/MS and Data-Dependent Acquisition Strategies

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step. Derivatization, typically silylation, converts the polar hydroxyl and carboxylic acid groups into less polar and more volatile silyl (B83357) ethers and esters, respectively.

Once derivatized, the compound can be separated from other components in a sample using a gas chromatograph. The separated compounds then enter the mass spectrometer for detection and identification. Similar to LC-MS/MS, data-dependent acquisition strategies can be employed in GC-MS/MS. This involves the instrument automatically switching between full scan mode and product ion scan mode for the most intense peaks, allowing for the identification and structural confirmation of the derivatized this compound. spandidos-publications.com

GC-MS/MS offers excellent chromatographic resolution and is highly sensitive. It has been utilized in metabolomics studies to analyze urinary metabolic profiles, where changes in the levels of compounds like 1,4-dihydroxy-naphthoic acid can serve as potential biomarkers for certain conditions. spandidos-publications.com

Table 5: Typical GC-MS Parameters for the Analysis of Derivatized Organic Acids

| Parameter | Value/Description | Reference |

| Derivatization Agent | Silylating agents (e.g., BSTFA, MSTFA) | researchgate.net |

| GC Column | DB-5MS or similar non-polar column | spandidos-publications.com |

| Carrier Gas | Helium | spandidos-publications.com |

| Injection Mode | Splitless | spandidos-publications.com |

| Ionization Mode | Electron Ionization (EI) | spandidos-publications.com |

| MS Analysis | Full scan and data-dependent MS/MS | spandidos-publications.com |

Imaging Mass Spectrometry for Spatial Distribution Studies

Imaging Mass Spectrometry (IMS) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. This technology provides a "molecular microscope," enabling researchers to map the location of specific compounds, including this compound, within a biological sample.

One of the most common IMS techniques is Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging. In a MALDI imaging experiment, a thin section of tissue is coated with a matrix compound that absorbs laser energy. A pulsed laser is then rastered across the tissue surface, desorbing and ionizing molecules from discrete locations. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum for every pixel of the image. By selecting the m/z value corresponding to this compound, a 2D ion image can be constructed, revealing its distribution across the tissue. mdpi.com

This technique has profound implications for understanding the biological roles of this compound. For example, in plant biology, IMS could be used to visualize the localization of this compound in different plant tissues during its biosynthesis or in response to environmental stimuli. biorxiv.org In pharmacological studies, it could map the distribution of the compound in target tissues. The ability to correlate molecular distribution with histopathological features makes IMS a powerful tool in biomedical research. google.com

Quantitative Analysis in Complex Research Matrices